Cas no 1354911-06-0 (4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

4-Methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, featuring a methylsulfanyl substituent at the 2-position and a pinacol boronate group at the 5-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high selectivity. The pinacol boronate group enhances stability and solubility in organic solvents, facilitating handling and storage. The methylsulfanyl moiety may further influence reactivity in subsequent transformations. Its well-defined structure makes it valuable for pharmaceutical and agrochemical research, particularly in constructing complex heterocyclic frameworks. Proper handling under inert conditions is recommended to preserve its reactivity.
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1354911-06-0 structure
Product name:4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1354911-06-0
MF:C13H20BNO2S
MW:265.179402351379
MDL:MFCD28954038
CID:4592322
PubChem ID:119030936

4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • MDL: MFCD28954038
    • Inchi: 1S/C13H20BNO2S/c1-9-7-11(18-6)15-8-10(9)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3
    • InChI Key: QXFZJDNQLTZSCF-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(B2OC(C)(C)C(C)(C)O2)C(C)=C1

4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-204104-0.25g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
0.25g
$444.0 2023-09-16
Enamine
EN300-204104-2.5g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
2.5g
$1763.0 2023-09-16
Enamine
EN300-204104-0.5g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
0.5g
$702.0 2023-09-16
Enamine
EN300-204104-10.0g
4-methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
10g
$3868.0 2023-05-06
Enamine
EN300-204104-0.05g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
0.05g
$209.0 2023-09-16
Enamine
EN300-204104-1.0g
4-methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
1g
$900.0 2023-05-06
Enamine
EN300-204104-1g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
1g
$900.0 2023-09-16
1PlusChem
1P01B9P1-250mg
4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
250mg
$529.00 2025-03-19
1PlusChem
1P01B9P1-100mg
4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
100mg
$382.00 2025-03-19
Enamine
EN300-204104-5g
4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1354911-06-0 95%
5g
$2608.0 2023-09-16

Additional information on 4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-Methyl-2-(Methylsulfanyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine: A Comprehensive Overview

4-Methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the CAS number 1354911-06-0. This compound belongs to the class of pyridines substituted with methyl groups and a dioxaborolane moiety. The structure of this compound is characterized by a pyridine ring system with specific substituents that confer unique chemical and physical properties. The presence of the methylsulfanyl group and the tetramethyl-dioxaborolane substituent makes this compound particularly interesting for various applications in organic synthesis and materials science.

The synthesis of 4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves a series of carefully designed reactions. The starting material is typically a pyridine derivative with appropriate substituents. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution or addition reactions. The dioxaborolane moiety is introduced via a coupling reaction or through the use of boronic acid intermediates. The optimization of reaction conditions is crucial to ensure high yields and purity of the final product.

The properties of this compound are influenced by its molecular structure. The pyridine ring system provides aromatic stability and electronic characteristics that are essential for its reactivity. The methylsulfanyl group contributes to the compound's solubility and acts as an electron-donating group, enhancing its reactivity in certain reactions. The tetramethyl-dioxaborolane substituent introduces steric bulk and modulates the electronic environment around the pyridine ring. These features make the compound suitable for use in various chemical transformations.

Recent studies have highlighted the potential applications of 4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in drug discovery and materials science. In drug discovery, this compound serves as a valuable intermediate in the synthesis of bioactive molecules targeting specific biological pathways. Its unique structure allows for the modulation of pharmacokinetic properties such as solubility and bioavailability.

In materials science, this compound has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The dioxaborolane moiety facilitates the formation of stable coordination bonds with metal ions, making it an ideal building block for constructing porous materials with tailored properties.

The latest research on this compound has also explored its role in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. The steric and electronic properties of the substituents on the pyridine ring make it an effective ligand for controlling selectivity in catalytic cycles.

In conclusion, 4-methyl-2-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile compound with diverse applications in organic synthesis and materials science. Its unique structure and functional groups make it an invaluable tool for researchers working on drug discovery and advanced material development. As research continues to uncover new applications for this compound

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